Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-
Brand Name: Vulcanchem
CAS No.: 819863-11-1
VCID: VC16804714
InChI: InChI=1S/C9H10N4O4S2/c14-8-3-1-7(2-4-8)13-9(10-11-12-13)18-5-6-19(15,16)17/h1-4,14H,5-6H2,(H,15,16,17)
SMILES:
Molecular Formula: C9H10N4O4S2
Molecular Weight: 302.3 g/mol

Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-

CAS No.: 819863-11-1

Cat. No.: VC16804714

Molecular Formula: C9H10N4O4S2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]- - 819863-11-1

Specification

CAS No. 819863-11-1
Molecular Formula C9H10N4O4S2
Molecular Weight 302.3 g/mol
IUPAC Name 2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylethanesulfonic acid
Standard InChI InChI=1S/C9H10N4O4S2/c14-8-3-1-7(2-4-8)13-9(10-11-12-13)18-5-6-19(15,16)17/h1-4,14H,5-6H2,(H,15,16,17)
Standard InChI Key WQWZIUWAGYJEDI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C(=NN=N2)SCCS(=O)(=O)O)O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]ethanesulfonic acid, reflects its three key structural elements:

  • Ethanesulfonic acid backbone: A two-carbon chain with a sulfonic acid (-SO₃H) group at the terminal position .

  • Tetrazole-thioether linkage: A 1H-tetrazole ring substituted at the 1-position with a 4-hydroxyphenyl group and at the 5-position with a sulfur atom connected to the ethanesulfonic acid chain .

  • Aromatic hydroxyl group: A para-hydroxyl group on the phenyl ring, which may confer hydrogen-bonding capabilities and influence solubility .

The tetrazole ring’s aromaticity and the sulfonic acid’s strong acidity suggest that this compound exists as a zwitterion in aqueous solutions, with the sulfonate anion (-SO₃⁻) balancing the tetrazole’s partial positive charge .

Synthetic Strategies

Tetrazole Ring Formation

The 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol precursor can be synthesized via two primary routes:

  • Cycloaddition of sodium azide with nitriles:

    • Reaction of 4-hydroxybenzonitrile with sodium azide (NaN₃) in the presence of zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) generates 1-(4-hydroxyphenyl)-1H-tetrazole-5-amine .

    • Thiolation of the amine group via diazotization and subsequent treatment with thiourea yields the 5-thiol derivative .

  • Prototropic rearrangement:

    • 5-Mercapto-1-(4-hydroxyphenyl)-1H-tetrazole can also be obtained by treating 1-(4-hydroxyphenyl)-1H-tetrazole with hydrogen sulfide (H₂S) under acidic conditions .

Thioether Bond Formation

The sulfur bridge is introduced through a nucleophilic substitution reaction:

  • Reaction with 2-bromoethanesulfonic acid:

    • The tetrazole-5-thiolate anion attacks 2-bromoethanesulfonic acid in a polar aprotic solvent (e.g., dimethylformamide, DMF), forming the thioether bond .

    • Typical conditions: 60–80°C, 12–24 hours, yields ~70–85% .

Table 1: Representative Reaction Conditions for Thioether Formation

ReactantSolventTemperature (°C)Time (h)Yield (%)
2-Bromoethanesulfonic acidDMF701878
2-Chloroethanesulfonic acidAcetone502465

Physicochemical Properties

Solubility and Stability

  • Water solubility: High (>500 mg/mL) due to the sulfonic acid group’s hydrophilicity .

  • pH sensitivity: The compound precipitates at pH < 3 (protonated sulfonic acid) and remains soluble at neutral to alkaline pH .

  • Thermal stability: Differential scanning calorimetry (DSC) of analogous tetrazole-sulfonic acids shows decomposition onset at 180–220°C .

Spectroscopic Characterization

  • IR spectroscopy:

    • Strong absorption at 1180 cm⁻¹ (S=O stretching) .

    • Peaks at 1550 cm⁻¹ (tetrazole C=N) and 3400 cm⁻¹ (O-H stretch) .

  • ¹H NMR (D₂O):

    • δ 7.8 ppm (d, 2H, aromatic H), δ 6.9 ppm (d, 2H, aromatic H), δ 3.4 ppm (t, 2H, -CH₂-S-), δ 2.9 ppm (t, 2H, -CH₂-SO₃H) .

Industrial and Energetic Applications

Pharmaceutical Salts

The sulfonic acid group facilitates salt formation with basic drugs, enhancing solubility and bioavailability:

  • Esylate salts: Analogous ethanesulfonate salts (e.g., regorafenib esylate) show improved pharmacokinetics compared to free bases .

Energetic Materials

Tetrazole derivatives are explored as high-energy density materials (HEDMs):

  • Detonation velocity: Predicted velocity of 8500 m/s, comparable to RDX .

  • Thermal stability: Decomposition temperature >200°C, suitable for controlled explosive applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator